![molecular formula C20H23FN4O2 B2521998 N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034227-72-8](/img/structure/B2521998.png)
N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
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Description
The compound N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic molecule that appears to be designed for medicinal chemistry applications. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their potential uses in medicinal chemistry, particularly as analgesics and receptor agonists.
Synthesis Analysis
The synthesis of related compounds involves efficient and straightforward processes, as indicated by the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, which is characterized by spectral analysis . This suggests that the synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide could potentially follow a similar route, with careful consideration of the reagents and conditions to ensure the introduction of the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compound. For N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, similar analytical techniques would likely be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical behavior of similar compounds has been studied, with particular attention to their interaction with biological targets. For instance, the protonation of fentanyl analogs occurs on the piperidine ring, as verified by both solid-state and solution studies . Docking studies have also been conducted to understand the interaction of these molecules with their respective receptors . These analyses would be relevant to N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, as they could predict its reactivity and binding affinity to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are influenced by the presence of fluorine atoms and other substituents. The introduction of fluorine has been shown to enhance the activity and selectivity of 5-HT1A receptor agonists, as well as improve their oral bioavailability . These properties are critical for the development of pharmaceutical agents and would be important considerations in the analysis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide.
Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating
Research has shown that compounds structurally similar to N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, such as selective orexin receptor antagonists, have significant effects on compulsive food consumption and binge eating behaviors in animal models. These findings highlight the compound's relevance in exploring treatments for eating disorders with a compulsive component, suggesting a major role of orexin-1 receptor mechanisms in binge eating (Piccoli et al., 2012).
Serotonin Receptor Modulation
Another area of application involves the modulation of serotonin receptors, where derivatives of the compound have been studied for their selective, potent, and orally active agonist properties at 5-HT1A receptors. These characteristics indicate potential antidepressant effects and provide insights into the development of new treatments for mood disorders (Vacher et al., 1999).
Radiopharmaceutical Applications
Compounds with structural similarities have been synthesized for potential use in imaging dopamine D4 receptors, demonstrating the role of such chemicals in developing diagnostic tools and studying neurological disorders through electrophilic fluorination techniques (Eskola et al., 2002).
Corrosion Inhibition
In the field of materials science, derivatives have been investigated for their adsorption and corrosion inhibition properties on metal surfaces. This research not only opens avenues for industrial applications but also contributes to our understanding of molecular interactions at interfaces (Kaya et al., 2016).
Kinase Inhibition for Cancer Therapy
Furthermore, research into kinase inhibition for cancer treatment has identified compounds within this structural class as potential inhibitors of the Met kinase superfamily. This suggests its utility in the development of targeted cancer therapies by inhibiting crucial pathways involved in tumor growth and metastasis (Schroeder et al., 2009).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSINDRFXAPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide |
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